4-Aminophenyl 1-Thio-|A-D-cellobioside
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-Aminophenyl 1-Thio-β-D-cellobioside are exo-acting cellulases (cellobiohydrolasees) and endo-acting cellulases (endoglucanases) . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the cell wall of plants.
Mode of Action
4-Aminophenyl 1-Thio-β-D-cellobioside acts as a functional affinity ligand . It interacts with its targets, the exo- and endo-acting cellulases, facilitating their separation.
Biochemical Pathways
The compound is involved in the cellulose degradation pathway by interacting with cellulases . The downstream effects of this interaction include the breakdown of cellulose into simpler sugars, which can be further metabolized by organisms.
Result of Action
The primary result of the action of 4-Aminophenyl 1-Thio-β-D-cellobioside is the separation of exo- and endo-acting cellulases . This separation facilitates the study and understanding of these enzymes, which are crucial for cellulose degradation.
Preparation Methods
Chemical Reactions Analysis
4-Aminophenyl 1-Thio-|A-D-cellobioside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
4-Aminophenyl 1-Thio-|A-D-cellobioside is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
4-Aminophenyl 1-Thio-|A-D-cellobioside is unique due to its specific functional groups and affinity for cellulases. Similar compounds include:
4-Nitrophenyl 1-Thio-|A-D-cellobioside: Differing by the presence of a nitro group instead of an amino group.
4-Methylphenyl 1-Thio-|A-D-cellobioside: Featuring a methyl group in place of the amino group.
4-Hydroxyphenyl 1-Thio-|A-D-cellobioside: Containing a hydroxy group instead of an amino group.
These compounds share similar structural backbones but differ in their functional groups, which can influence their reactivity and applications .
Properties
IUPAC Name |
(2S,4S,5S)-2-[(3S,4R,6S)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9?,10?,11-,12+,13-,14?,15?,16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQWCPMDWZXHSW-HALRCSOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O[C@H]3C([C@H]([C@@H](C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675601 | |
Record name | 4-Aminophenyl 4-O-beta-D-threo-hexopyranosyl-1-thio-beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68636-51-1 | |
Record name | 4-Aminophenyl 4-O-beta-D-threo-hexopyranosyl-1-thio-beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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